molecular formula C20H17Cl2N3O4 B7745707 ETHYL 7,8-DICHLORO-4-{[2-(PYRIDINE-3-CARBONYLOXY)ETHYL]AMINO}QUINOLINE-3-CARBOXYLATE

ETHYL 7,8-DICHLORO-4-{[2-(PYRIDINE-3-CARBONYLOXY)ETHYL]AMINO}QUINOLINE-3-CARBOXYLATE

Cat. No.: B7745707
M. Wt: 434.3 g/mol
InChI Key: HAPAGUMOLFYYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 7,8-DICHLORO-4-{[2-(PYRIDINE-3-CARBONYLOXY)ETHYL]AMINO}QUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, dichloro, and pyridine-carbonyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7,8-DICHLORO-4-{[2-(PYRIDINE-3-CARBONYLOXY)ETHYL]AMINO}QUINOLINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the dichloro groups: Chlorination of the quinoline core can be performed using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the ethyl group: Ethylation can be carried out using ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3).

    Incorporation of the pyridine-carbonyl group: This step involves the reaction of the intermediate with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7,8-DICHLORO-4-{[2-(PYRIDINE-3-CARBONYLOXY)ETHYL]AMINO}QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce quinoline-3-carbinol derivatives.

Scientific Research Applications

ETHYL 7,8-DICHLORO-4-{[2-(PYRIDINE-3-CARBONYLOXY)ETHYL]AMINO}QUINOLINE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 7,8-DICHLORO-4-{[2-(PYRIDINE-3-CARBONYLOXY)ETHYL]AMINO}QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.

    Interacting with DNA: Intercalating into DNA strands and disrupting replication and transcription processes.

    Modulating signaling pathways: Affecting cellular signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

ETHYL 7,8-DICHLORO-4-{[2-(PYRIDINE-3-CARBONYLOXY)ETHYL]AMINO}QUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline-3-carboxylic acid: A simpler derivative used in various chemical syntheses.

    Ethyl 4-aminobenzoate: Another ethyl ester with different biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 7,8-dichloro-4-[2-(pyridine-3-carbonyloxy)ethylamino]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O4/c1-2-28-20(27)14-11-25-18-13(5-6-15(21)16(18)22)17(14)24-8-9-29-19(26)12-4-3-7-23-10-12/h3-7,10-11H,2,8-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPAGUMOLFYYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CN=CC=C3)C=CC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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